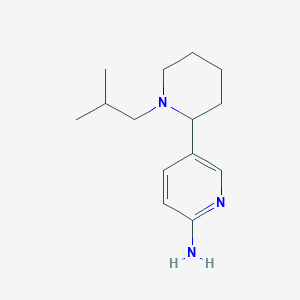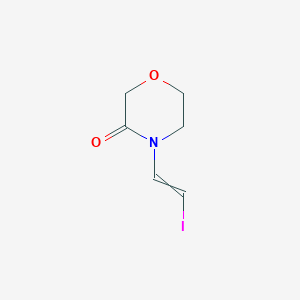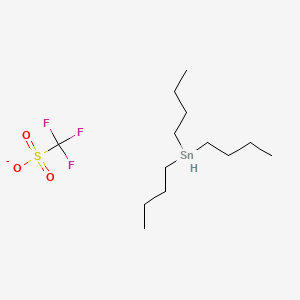![molecular formula C8H6BF3KN B11823679 Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a compound that belongs to the class of organoboron compounds. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide can be synthesized through the reaction of [(3-cyanophenyl)methyl]boronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroboranuide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like THF or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Substituted boron compounds with various functional groups.
Applications De Recherche Scientifique
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials and polymers with unique properties
Mécanisme D'action
The mechanism by which potassium [(3-cyanophenyl)methyl]trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The compound acts as a boron source, facilitating the transfer of the boron moiety to the target molecule. This process involves the activation of the boron atom by a palladium catalyst, followed by the formation of a boron-carbon bond through a series of oxidative addition and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium (4-cyanophenyl)methyltrifluoroboranuide
- Potassium (2-cyanophenyl)methyltrifluoroboranuide
Uniqueness
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the cyano group enhances the electron-withdrawing nature of the compound, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C8H6BF3KN |
|---|---|
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
potassium;(3-cyanophenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h1-4H,5H2;/q-1;+1 |
Clé InChI |
QLNXWHQTWIIQRJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC1=CC(=CC=C1)C#N)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)
